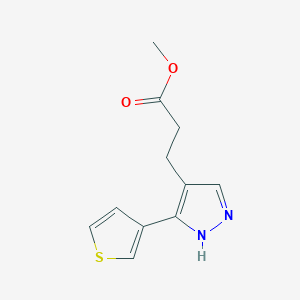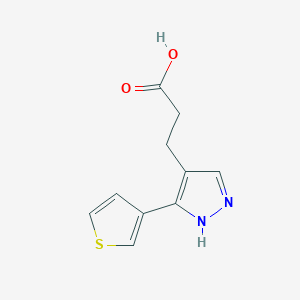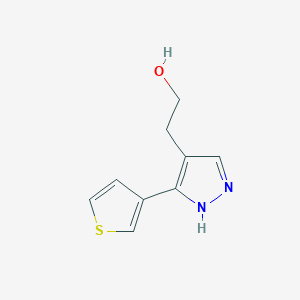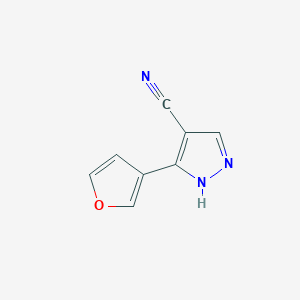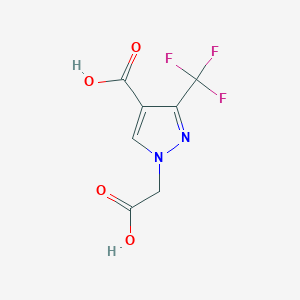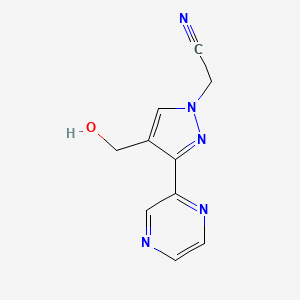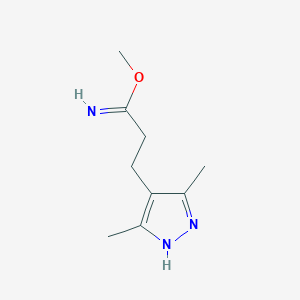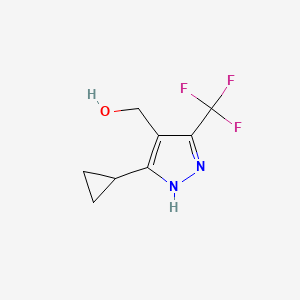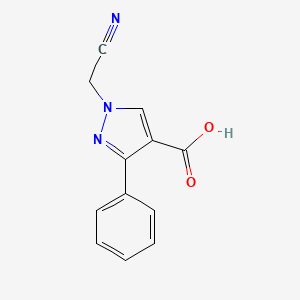
6-(3,4-Dimethylphenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
描述
6-(3,4-Dimethylphenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, commonly known as 3,4-dimethyl-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, is a heterocyclic compound that has been extensively studied due to its potential applications in scientific research. This compound is a colorless solid that has an intense odor. It has been used as an intermediate in the synthesis of various pharmaceuticals, including antifungal agents and antiviral drugs.
科学研究应用
3,4-dimethyl-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of antifungal agents and antiviral drugs. It has also been used as a reagent in the synthesis of other heterocyclic compounds. Additionally, this compound has been studied for its potential use as an insecticide, as it has been shown to be toxic to certain species of insects.
作用机制
The exact mechanism of action of 3,4-dimethyl-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, which may be involved in the process of cell replication. Additionally, it is thought that the compound may interfere with the metabolism of certain compounds, such as DNA and RNA.
Biochemical and Physiological Effects
3,4-dimethyl-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has been shown to have a variety of biochemical and physiological effects. In laboratory studies, the compound has been shown to inhibit the growth of certain types of bacteria and fungi. Additionally, it has been shown to inhibit the growth of certain types of cancer cells in vitro. Furthermore, the compound has been shown to have an antinociceptive effect, meaning that it can reduce the sensation of pain.
实验室实验的优点和局限性
The use of 3,4-dimethyl-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione in laboratory experiments has several advantages. First, the compound is relatively inexpensive and easy to obtain. Additionally, the compound is stable and can be stored for extended periods of time. Furthermore, the compound can be used in a variety of experiments, including those involving biochemical and physiological effects.
However, there are also some limitations to using this compound in laboratory experiments. First, the compound is toxic and should be handled with care. Additionally, the compound is volatile and can easily evaporate, making it difficult to store for extended periods of time. Finally, the compound can be difficult to synthesize, as it requires careful control of the reaction conditions.
未来方向
The potential applications of 3,4-dimethyl-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione are numerous. Future research could focus on further exploring the compound's potential use as an insecticide, as well as its potential use as an inhibitor of certain enzymes. Additionally, further research could focus on exploring the compound's potential use as an anticancer agent, as well as its potential use as an analgesic. Finally, further research could focus on exploring the compound's potential use in the synthesis of other heterocyclic compounds.
属性
IUPAC Name |
6-(3,4-dimethylphenyl)-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-8-4-5-10(6-9(8)2)11-7-12(16)15(3)13(17)14-11/h4-7H,1-3H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURRDYQHVRKJKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=O)N(C(=O)N2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,4-Dimethylphenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




